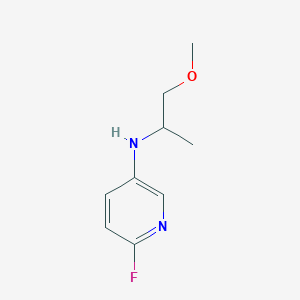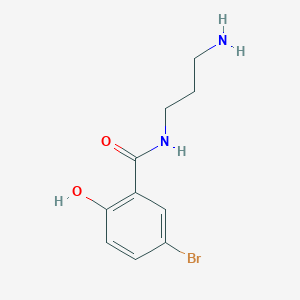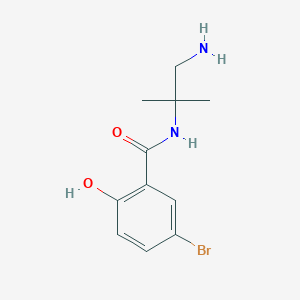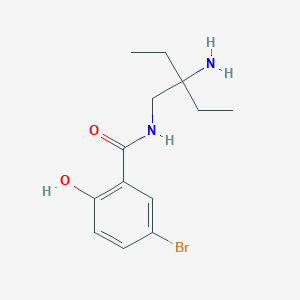
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, also known as BBBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBBA is a small molecule that has been shown to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
科学的研究の応用
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has shown promise in a variety of scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have anti-inflammatory properties, and may be useful in treating inflammatory diseases such as arthritis.
作用機序
The mechanism of action of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may be able to induce changes in gene expression that lead to anti-cancer or anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have antioxidant effects, and may be useful in protecting cells from oxidative stress. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using commercially available starting materials, and the final product can be purified using standard techniques. However, one limitation of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. Another area of research is the investigation of the neuroprotective effects of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, and its potential use in treating neurodegenerative diseases. Additionally, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may have applications in other areas of research, such as drug discovery and chemical biology. Further research is needed to fully understand the potential of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide in these areas.
合成法
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using a simple two-step process. First, 5-bromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,4-diaminobutane to form N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. The final product can be purified using column chromatography or recrystallization.
特性
IUPAC Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-8-3-4-10(15)9(7-8)11(16)14-6-2-1-5-13/h3-4,7,15H,1-2,5-6,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFNCLOQQVMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)




![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)




![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)